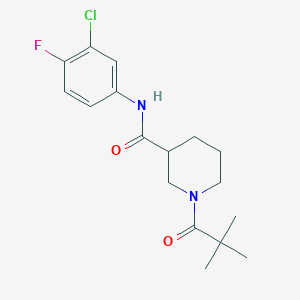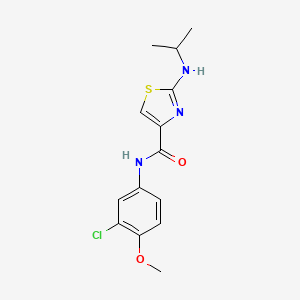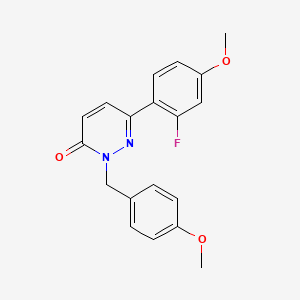![molecular formula C20H19ClFN5O B4507273 2-chloro-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-6-fluorobenzamide](/img/structure/B4507273.png)
2-chloro-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-6-fluorobenzamide
Descripción general
Descripción
2-chloro-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C20H19ClFN5O and its molecular weight is 399.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.1262161 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
NF-kappaB and AP-1 Gene Expression Inhibition
2-chloro-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-6-fluorobenzamide has been studied for its potential in inhibiting NF-kappaB and AP-1 gene expression. A study by Palanki et al. (2000) explored the structure-activity relationship of this compound, highlighting its effectiveness in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. This was achieved through various substitutions at different positions of the pyrimidine ring, indicating its potential utility in gene expression modulation (Palanki et al., 2000).
Radiosensitizing Effects in Cancer Treatment
Jung et al. (2019) investigated the radiosensitizing effects of novel phenylpyrimidine derivatives, including a compound similar to this compound, on human lung cancer cells. The study found that these compounds inhibited cell viability and increased the proportion of cells arrested at the G2/M phase of the cell cycle, suggesting their potential as radiosensitizers in cancer treatment (Jung et al., 2019).
Antimicrobial Activity
Synthesized derivatives of pyrimidine, similar in structure to this compound, have shown potential antimicrobial activity. For instance, Guna and Purohit (2012) synthesized various 2-amino/2(1H) one/2(1H)thione-4-{4'-[(4'''-chlorophenyl) (phenyl) methyl amino] - phenyl}-6-aryl pyrimidines and assessed their antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi. Some of these compounds exhibited moderate activity, suggesting their potential application in antimicrobial treatments (Guna & Purohit, 2012).
Polymer Synthesis
Compounds with structural similarities to this compound have been used in the synthesis of aromatic polyamides and polyimides. Yang and Lin (1995) explored the synthesis and properties of these polymers using diamines derived from similar compounds. These polymers exhibited good solubility in polar solvents and high thermal stability, indicating their potential use in various industrial applications (Yang & Lin, 1995).
Propiedades
IUPAC Name |
2-chloro-N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN5O/c1-3-23-20-24-12(2)11-17(27-20)25-13-7-9-14(10-8-13)26-19(28)18-15(21)5-4-6-16(18)22/h4-11H,3H2,1-2H3,(H,26,28)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHLAJCRAWENCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4507191.png)

![N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide](/img/structure/B4507197.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4507204.png)
![N,N-dimethyl-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4507210.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4507211.png)
![N-[3-(aminocarbonyl)-2-methylphenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4507230.png)

![3-ethyl-6-(4-ethyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4507239.png)
![2-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone](/img/structure/B4507244.png)
![1-{[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4507247.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4507265.png)

